molecular formula C8H11BrN2O2 B2763394 2-bromo-N-(5-methylisoxazol-3-yl)butanamide CAS No. 877977-08-7

2-bromo-N-(5-methylisoxazol-3-yl)butanamide

Cat. No.: B2763394
CAS No.: 877977-08-7
M. Wt: 247.092
InChI Key: XJVMTBXUJAQJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-methylisoxazol-3-yl)butanamide typically involves the bromination of a precursor compound followed by amide formation. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the addition of an amine to form the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-methylisoxazol-3-yl)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed.

Scientific Research Applications

2-bromo-N-(5-methylisoxazol-3-yl)butanamide is used in several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(5-methylisoxazol-3-yl)butanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable tool in various research applications.

Properties

IUPAC Name

2-bromo-N-(5-methyl-1,2-oxazol-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-6(9)8(12)10-7-4-5(2)13-11-7/h4,6H,3H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVMTBXUJAQJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NOC(=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.